1-{2,4-bisnitrobenzoyl}-1H-benzimidazole
Description
1-{2,4-Bisnitrobenzoyl}-1H-benzimidazole is a benzimidazole derivative featuring two nitro (-NO₂) groups at the 2- and 4-positions of the benzoyl moiety attached to the N1 position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties .
Properties
Molecular Formula |
C14H8N4O5 |
|---|---|
Molecular Weight |
312.24g/mol |
IUPAC Name |
benzimidazol-1-yl-(2,4-dinitrophenyl)methanone |
InChI |
InChI=1S/C14H8N4O5/c19-14(16-8-15-11-3-1-2-4-12(11)16)10-6-5-9(17(20)21)7-13(10)18(22)23/h1-8H |
InChI Key |
XRLGZFHCFKKCQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
22.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and biological activities of 1-{2,4-bisnitrobenzoyl}-1H-benzimidazole and related derivatives:
Notes:
- Nitro vs. Chloro Substituents: The nitro groups in this compound may confer stronger electron-withdrawing effects compared to chloro groups in 1-(2,4-dichlorobenzoyl)-1H-benzimidazole .
- Positional Effects : The 2,4-dinitrobenzoyl group in the target compound contrasts with the 3,5-dinitrophenyl substitution in 2-(3,5-dinitrophenyl)-1H-benzimidazole . Positional differences influence steric hindrance and electronic distribution, affecting binding affinity and metabolic stability.
- Morpholine Derivatives : Unlike morpholine-substituted benzimidazoles (e.g., 2b–2g in ), which exhibit CNS-related activities, the nitrobenzoyl derivatives are more likely to target pathways like apoptosis or microbial enzyme inhibition due to their electrophilic nitro groups .
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